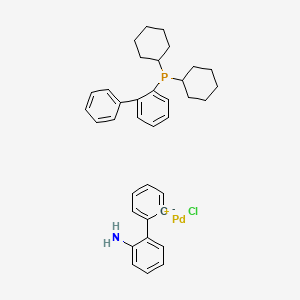
CyJohnPhos Pd G2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CyJohnPhos Pd G2 involves the coordination of palladium with the ligand CyJohnPhos. The ligand is typically synthesized by reacting 2-dicyclohexylphosphino-1,1′-biphenyl with 2-amino-1,1′-biphenyl. The resulting ligand is then coordinated with palladium chloride to form the final complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: CyJohnPhos Pd G2 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organoboron compounds, and various bases. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
CyJohnPhos Pd G2 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Biology : It facilitates the modification of biomolecules, enabling the study of biological processes.
- Medicine : It plays a crucial role in the development of new drugs, particularly in the synthesis of anticancer, antiviral, and antifungal agents.
- Industry : It is employed in the production of fine chemicals, agrochemicals, and materials science .
Mécanisme D'action
CyJohnPhos Pd G2 acts as a catalyst by coordinating with the reactants to form an active palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
CyJohnPhos Pd G2 is compared with other similar palladium-based catalysts such as:
- XPhos Pd G2
- CPhos Pd G2
- PCy3 Pd G2
- sSPhos Pd G2
Uniqueness: this compound is unique due to its high stability, reactivity, and selectivity in various cross-coupling reactions. It offers improved performance over its predecessors and other similar catalysts, making it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C36H41ClNPPd |
|---|---|
Poids moléculaire |
660.6 g/mol |
Nom IUPAC |
chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clé InChI |
BIIUZNZEVKWCKI-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
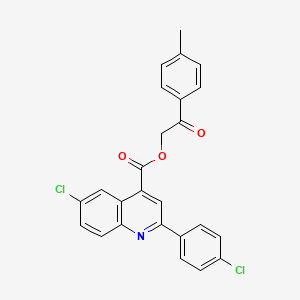
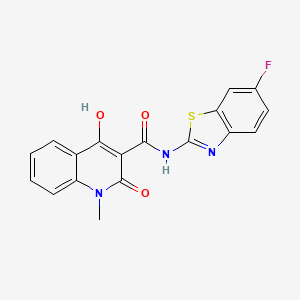
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)

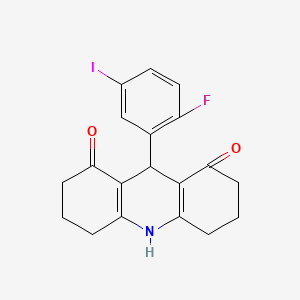

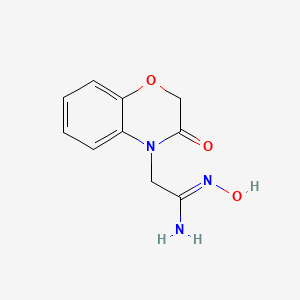
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)

